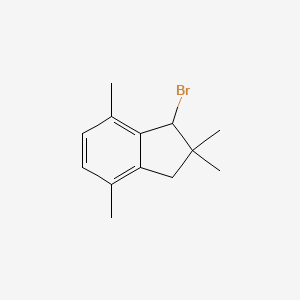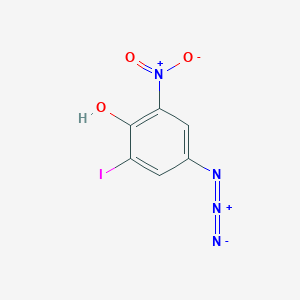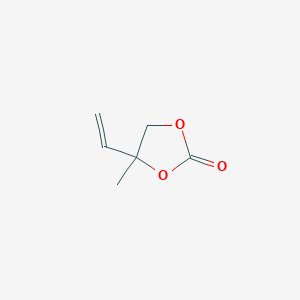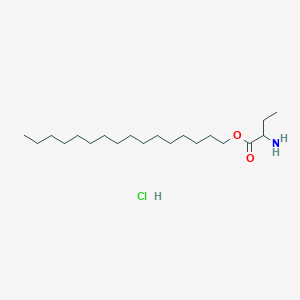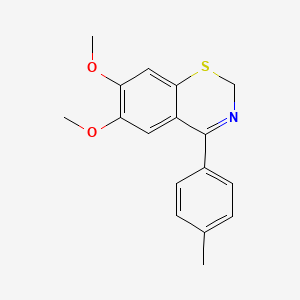![molecular formula C5H12Cl3O2PSi B14346307 {[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride CAS No. 90261-39-5](/img/structure/B14346307.png)
{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride is a chemical compound with the molecular formula C5H12Cl3O2PSi It is known for its unique structure, which includes a phosphonic dichloride group attached to a silyl ether moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride typically involves the reaction of dimethylchlorosilane with 2-chloroethanol to form the intermediate {[(2-Chloroethoxy)(dimethyl)silyl]methyl}chloride. This intermediate is then reacted with phosphorus trichloride to yield the final product. The reaction conditions often require anhydrous solvents and inert atmosphere to prevent hydrolysis and oxidation of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the phosphonic dichloride group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphonic acid derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and thiols. Reaction conditions often involve anhydrous solvents and inert atmospheres to prevent unwanted side reactions. Catalysts such as Lewis acids may also be employed to enhance reaction rates.
Major Products Formed
The major products formed from reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines yield phosphonamide derivatives, while hydrolysis results in phosphonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, {[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride is used as a reagent for the synthesis of various organophosphorus compounds. Its reactivity makes it a valuable intermediate in the preparation of phosphonates and phosphonamides.
Biology
In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its derivatives may exhibit biological activity, making it of interest in the development of pharmaceuticals and agrochemicals.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic properties. For example, phosphonamide derivatives may have applications as enzyme inhibitors or antimicrobial agents.
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for applications in coatings, adhesives, and sealants.
Wirkmechanismus
The mechanism of action of {[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride involves its ability to react with nucleophiles and form stable phosphonic derivatives. The molecular targets and pathways involved depend on the specific application and derivative being studied. For example, in biological systems, phosphonamide derivatives may inhibit enzymes by binding to their active sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethylphosphonic dichloride: Similar in structure but lacks the silyl ether moiety.
Ethylphosphonic dichloride: Similar in structure but has an ethyl group instead of the silyl ether moiety.
Trimethylsilylphosphonic dichloride: Similar in structure but has a trimethylsilyl group instead of the 2-chloroethoxy group.
Uniqueness
The uniqueness of {[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride lies in its combination of a silyl ether moiety with a phosphonic dichloride group. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in chemistry, biology, medicine, and industry.
Eigenschaften
CAS-Nummer |
90261-39-5 |
|---|---|
Molekularformel |
C5H12Cl3O2PSi |
Molekulargewicht |
269.6 g/mol |
IUPAC-Name |
2-chloroethoxy-(dichlorophosphorylmethyl)-dimethylsilane |
InChI |
InChI=1S/C5H12Cl3O2PSi/c1-12(2,10-4-3-6)5-11(7,8)9/h3-5H2,1-2H3 |
InChI-Schlüssel |
WKPDDYBJNXDXTF-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(CP(=O)(Cl)Cl)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-Dimethyl-3-(triethylgermyl)-3-[(trimethylsilyl)oxy]butanamide](/img/structure/B14346227.png)
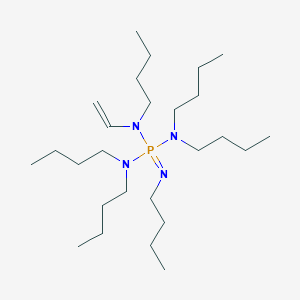
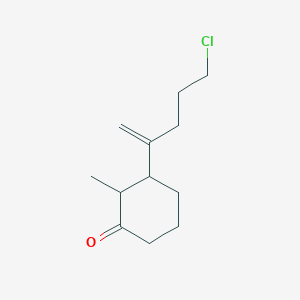
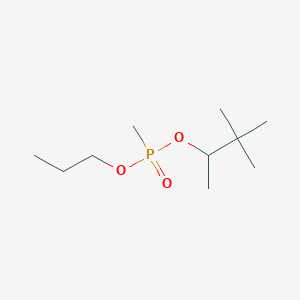
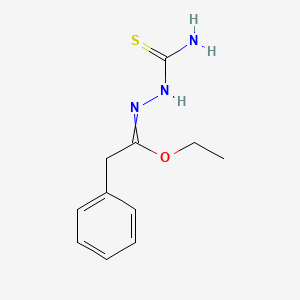
![(1Z)-1-{[4-(Diethylamino)phenyl]imino}-1H-isoindol-3-amine](/img/structure/B14346251.png)
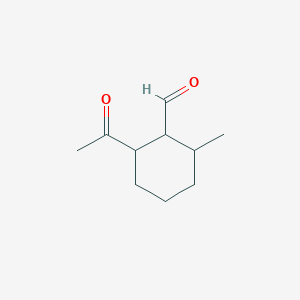
![2-[Bis(methylsulfanyl)methylidene]-1-(2-methylprop-2-en-1-yl)cyclohexan-1-ol](/img/structure/B14346272.png)
